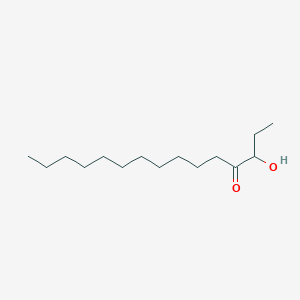
3-Hydroxypentadecane-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypentadecane-4-one involves the production by the autoinducer synthase Legionella quorum sensing A (LqsA). This enzyme facilitates the formation of the compound, which is then released by the bacterium . The synthetic production of this compound in a laboratory setting can be achieved through the ectopic production of LqsA in Escherichia coli, which generates this compound that partitions to outer membrane vesicles .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound, as it is primarily used for research purposes. The compound is typically synthesized in controlled laboratory environments for scientific studies .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxypentadecane-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Hydroxypentadecane-4-one has a wide range of applications in scientific research:
Wirkmechanismus
3-Hydroxypentadecane-4-one exerts its effects through quorum sensing, a process that enables bacteria to communicate and coordinate their behavior based on population density. The compound interacts with sensor kinases such as LqsS, LqsT, and the response regulator LqsR, which regulate gene expression and physiological responses in bacteria . This signaling pathway influences various processes, including biofilm formation, virulence, and motility .
Vergleich Mit ähnlichen Verbindungen
N-3-oxo-dodecanoyl homoserine lactone: Another quorum sensing molecule used by Gram-negative bacteria.
Uniqueness: 3-Hydroxypentadecane-4-one is unique due to its specific role in Legionella pneumophila and its ability to influence both intraspecies and interkingdom signaling. This compound’s distinct mechanism of action and its involvement in the regulation of virulence factors set it apart from other quorum sensing molecules .
Eigenschaften
CAS-Nummer |
1046789-93-8 |
|---|---|
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.4 |
IUPAC-Name |
3-hydroxypentadecan-4-one |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(17)14(16)4-2/h14,16H,3-13H2,1-2H3 |
InChI-Schlüssel |
BQRGHMCHOJLOLX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)C(CC)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LAI-1; LAI 1; LAI1; Legionella autoinducer-1; Legionella autoinducer 1; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















